1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine

Description

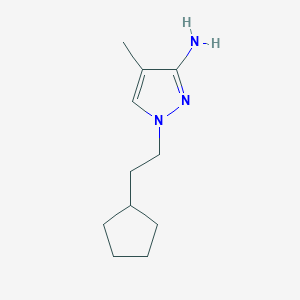

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine (CAS: 1690511-09-1) is a pyrazole derivative with a molecular formula of C₁₁H₁₉N₃ and a molecular weight of 193.29 g/mol . Its structure features a cyclopentylethyl chain attached to the pyrazole ring, which introduces steric bulk and lipophilicity.

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

1-(2-cyclopentylethyl)-4-methylpyrazol-3-amine |

InChI |

InChI=1S/C11H19N3/c1-9-8-14(13-11(9)12)7-6-10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H2,12,13) |

InChI Key |

BSZDLJGVTKFADN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN(N=C1N)CCC2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine typically involves the following steps:

Formation of the Cyclopentylethyl Intermediate: The initial step involves the preparation of the cyclopentylethyl intermediate. This can be achieved by reacting cyclopentyl bromide with ethylamine under basic conditions to form 2-cyclopentylethylamine.

Formation of the Pyrazole Ring: The next step involves the formation of the pyrazole ring. This can be done by reacting 2-cyclopentylethylamine with 4-methyl-1H-pyrazole-3-carboxylic acid under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₁H₁₉N₃

- Molecular Weight : 193.29 g/mol

- CAS Number : 1690511-09-1

The structure of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine features a pyrazole ring, which is known for its diverse biological activities.

Antiparasitic Activity

Research indicates that compounds with pyrazole scaffolds can exhibit significant antiparasitic properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of Leishmania species, which are responsible for leishmaniasis. The mechanism often involves the inhibition of specific protein kinases essential for the parasite's survival .

JAK Inhibition

Another notable application is in the inhibition of Janus kinase (JAK) pathways. Pyrazole derivatives have been explored for their ability to selectively inhibit JAK1 and JAK2, which are crucial in various inflammatory and autoimmune diseases. The binding affinity of these compounds to JAK isoforms is critical for their therapeutic efficacy .

Anti-inflammatory Agents

Due to their ability to modulate inflammatory pathways, pyrazole derivatives like this compound are being investigated as potential anti-inflammatory agents. These compounds can interfere with cytokine signaling, thereby reducing inflammation in conditions such as rheumatoid arthritis and psoriasis.

Cancer Therapeutics

The compound's role in cancer therapy is also under investigation. By targeting specific kinases involved in tumor growth and metastasis, pyrazole-based compounds may offer new avenues for cancer treatment. Their selectivity towards cancer cells over normal cells is a significant advantage .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position of the pyrazole ring significantly influences molecular properties. Below is a comparative analysis of key analogues:

Key Observations:

- Lipophilicity : The cyclopentylethyl group confers higher lipophilicity compared to polar (methoxyethyl) or electronegative (difluoroethyl) substituents.

- Solubility : The methoxyethyl group (C₇H₁₃N₃O) enhances aqueous solubility due to its polarity, whereas the cyclopentylethyl group may favor solubility in lipid-rich environments .

Biological Activity

1-(2-Cyclopentylethyl)-4-methyl-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C10H16N4 |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CC(C)N1C=CC(=N1)NCC2CCCC2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of various kinases, which play crucial roles in cellular signaling pathways.

Inhibition of Kinases

Research indicates that pyrazole derivatives, including this compound, may exhibit inhibitory effects on cyclin-dependent kinases (CDKs) and other related enzymes. For instance, studies have shown that pyrazole derivatives can inhibit Leishmania CRK3, an important target for treating leishmaniasis . The compound's unique structure allows for selective binding to these kinases, potentially leading to therapeutic applications in treating parasitic diseases.

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrazole derivatives reveal that modifications at various positions significantly impact biological activity. The presence of the cyclopentyl group enhances lipophilicity and steric properties, which can influence binding affinity and selectivity toward target enzymes.

Key Findings from SAR Studies:

- Substituents at Position 4 : Alterations at this position can lead to varying degrees of potency against specific kinases.

- Cyclopentyl Group : This moiety contributes to favorable interactions within the active site of target proteins, enhancing the compound's overall efficacy.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

- Inhibition of Leishmania Kinases : A study highlighted that certain pyrazole derivatives showed promising inhibition against Leishmania kinases, suggesting potential as antileishmanial agents .

- COX Inhibition : Research on related pyrazole compounds indicated their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is relevant for anti-inflammatory drug development .

- Selectivity Studies : Further investigations into selectivity profiles revealed that some pyrazole derivatives could selectively inhibit parasite kinases over human kinases, indicating a reduced risk of off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.